molecular formula C11H12O3 B8453172 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid

2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid

Cat. No.: B8453172
M. Wt: 192.21 g/mol
InChI Key: KGDUETQEJCATNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid is a derivative of chromane, a benzopyran compound Chromane derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid typically involves the reaction of chroman derivatives with carboxymethylating agents. One common method is the Michael addition reaction, where aliphatic aldehydes react with (E)-2-(2-nitrovinyl)phenols in the presence of organocatalysts. This reaction is followed by oxidation and dehydroxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at specific positions on the chromane ring.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions include various functionalized chromane derivatives, which can exhibit unique biological activities .

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit protein kinases or interact with cellular signaling pathways to exert its pharmacological activities .

Comparison with Similar Compounds

Uniqueness: 2-(3,4-dihydro-2H-1-benzopyran-3-yl)aceticacid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-3-yl)acetic acid

InChI

InChI=1S/C11H12O3/c12-11(13)6-8-5-9-3-1-2-4-10(9)14-7-8/h1-4,8H,5-7H2,(H,12,13)

InChI Key

KGDUETQEJCATNN-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 ml of 2N sodium hydroxide solution are added to a solution of 7.8 g (45 mmol) of 3-cyanomethylchroman in 150 ml of ethanol and the whole is boiled under reflux for 16 hours. After cooling, the reaction mixture is concentrated by evaporation in vacuo. The residue is dissolved in water and extracted with diethyl ether. The aqueous phase is acidified with hydrochloric acid (36% strength) and extracted by shaking with dichloromethane. The combined dichloromethane extracts are dried over sodium sulphate and concentrated by evaporation in vacuo. 8.3 g (96%) of 3-carboxymethylchroman are obtained in the form of colourless crystals which melt at 106°-107°.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

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